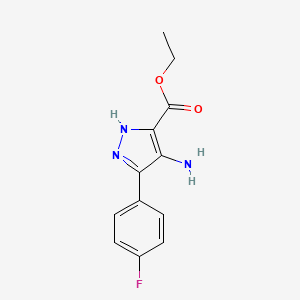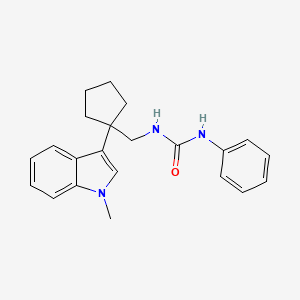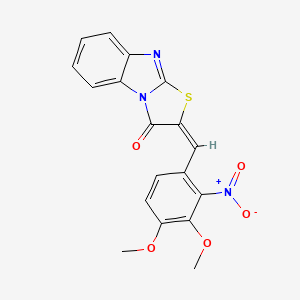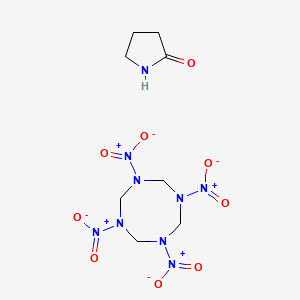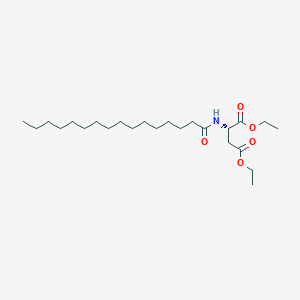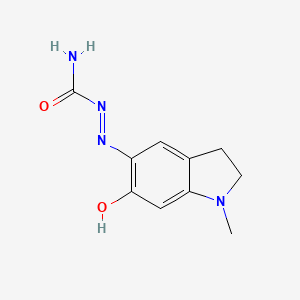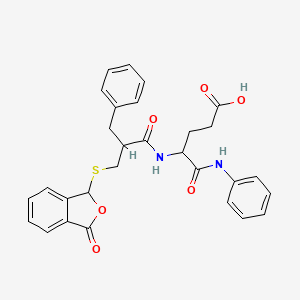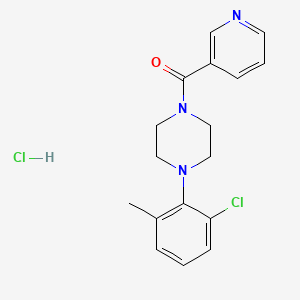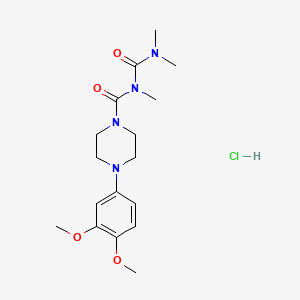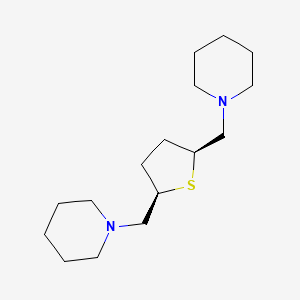
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is a complex organic compound featuring a thiacyclopentane ring substituted with two piperidinomethyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane typically involves the reaction of thiacyclopentane with piperidinomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane undergoes various chemical reactions, including:
Oxidation: The thiacyclopentane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The piperidinomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane involves its interaction with specific molecular targets. The piperidinomethyl groups can interact with various receptors or enzymes, modulating their activity. The thiacyclopentane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
cis-2,5-Diaminobicyclo[2.2.2]octane: A chiral scaffold used in asymmetric catalysis.
cis-2,5-Dicyanopyrrolidine: Inhibitors of dipeptidyl peptidase IV.
cis-2,5-Di(2-phenethyl)-pyrrolidine hydrochloride: A novel derivative of nor-lobelane.
Uniqueness
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is unique due to its combination of a thiacyclopentane ring and piperidinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in similar compounds.
Propiedades
Número CAS |
172753-31-0 |
|---|---|
Fórmula molecular |
C16H30N2S |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine |
InChI |
InChI=1S/C16H30N2S/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18/h15-16H,1-14H2/t15-,16+ |
Clave InChI |
MHRFXGZRITXVEY-IYBDPMFKSA-N |
SMILES isomérico |
C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3 |
SMILES canónico |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



